

# 2-Hydrazino Adenosine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **2-Hydrazino Adenosine**

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## Abstract

**2-Hydrazino Adenosine** is a purine nucleoside analog that has garnered interest within the scientific community, primarily as a key intermediate in the synthesis of potent and selective A<sub>2A</sub> adenosine receptor agonists. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **2-Hydrazino Adenosine**. The document details experimental protocols for its synthesis and characterization, including its potential reactivity and spectroscopic profile. Furthermore, it elucidates the A<sub>2A</sub> adenosine receptor signaling pathway, a critical target for therapeutic intervention in various pathological conditions, and provides methodologies for assessing the biological activity of **2-Hydrazino Adenosine** derivatives.

## Chemical Properties of 2-Hydrazino Adenosine

**2-Hydrazino Adenosine** is a derivative of the naturally occurring nucleoside, adenosine, where a hydrazino group (-NHNH<sub>2</sub>) is substituted at the 2-position of the purine ring. This modification significantly influences the electronic properties of the purine system and provides a reactive handle for further chemical elaboration.

## Structure and Nomenclature

- IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- CAS Number: 15763-11-8
- Molecular Formula: C<sub>10</sub>H<sub>15</sub>N<sub>7</sub>O<sub>4</sub>
- Molecular Weight: 297.27 g/mol

## Physicochemical Properties (Predicted)

While experimental data for **2-Hydrazino Adenosine** is not readily available in the literature, the following properties can be predicted based on its structure and comparison with similar compounds.

Property	Predicted Value
Melting Point	>200 °C (with decomposition)
pKa	~3.5 (adenine N1), ~10.5 (hydrazino group)
Solubility	Soluble in DMSO and aqueous acids; sparingly soluble in water and polar organic solvents.
Appearance	White to off-white solid

## Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **2-Hydrazino Adenosine** is not currently published. However, based on the structure, the following characteristic signals can be anticipated.

<sup>1</sup>H NMR (in DMSO-d<sub>6</sub>):

- H-8: ~8.0 ppm (singlet)
- NH<sub>2</sub> (adenine): Broad singlet
- NH and NH<sub>2</sub> (hydrazino): Broad singlets, exchangeable with D<sub>2</sub>O

- Ribose protons (H-1', H-2', H-3', H-4', H-5'): Complex multiplets in the region of 3.5-6.0 ppm

<sup>13</sup>C NMR (in DMSO-d<sub>6</sub>):

- Signals corresponding to the purine ring carbons and the ribose carbons. The C-2 carbon attached to the hydrazino group would show a characteristic upfield shift compared to adenosine.

Mass Spectrometry (ESI-MS):

- [M+H]<sup>+</sup>: m/z 298.12
- Fragmentation: Expect cleavage of the glycosidic bond to yield fragments corresponding to the protonated purine base (2-hydrazinoadenine) and the ribose sugar.

## Synthesis of 2-Hydrazino Adenosine

The most plausible synthetic route to **2-Hydrazino Adenosine** involves the nucleophilic substitution of a suitable leaving group at the 2-position of an adenosine derivative with hydrazine. A common precursor for this transformation is 2-chloroadenosine.

## Experimental Protocol: Synthesis from 2-Chloroadenosine

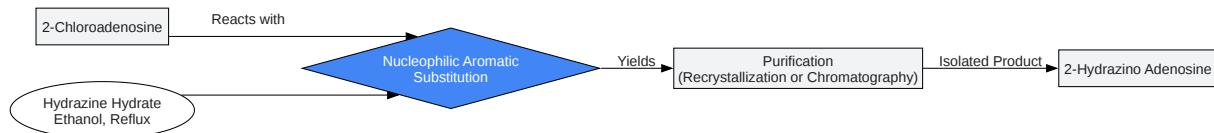
Materials:

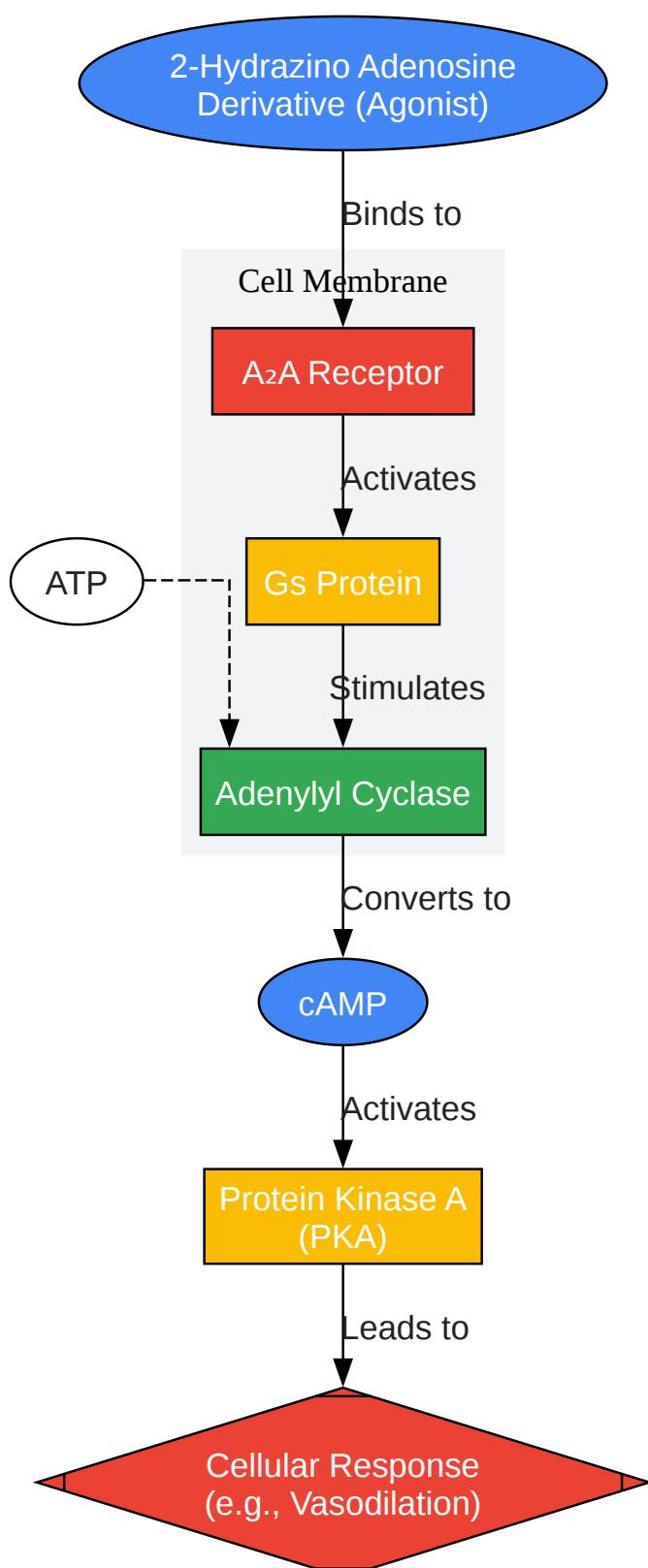
- 2-Chloroadenosine
- Hydrazine hydrate
- Ethanol or other suitable solvent
- Inert atmosphere (e.g., Nitrogen or Argon)

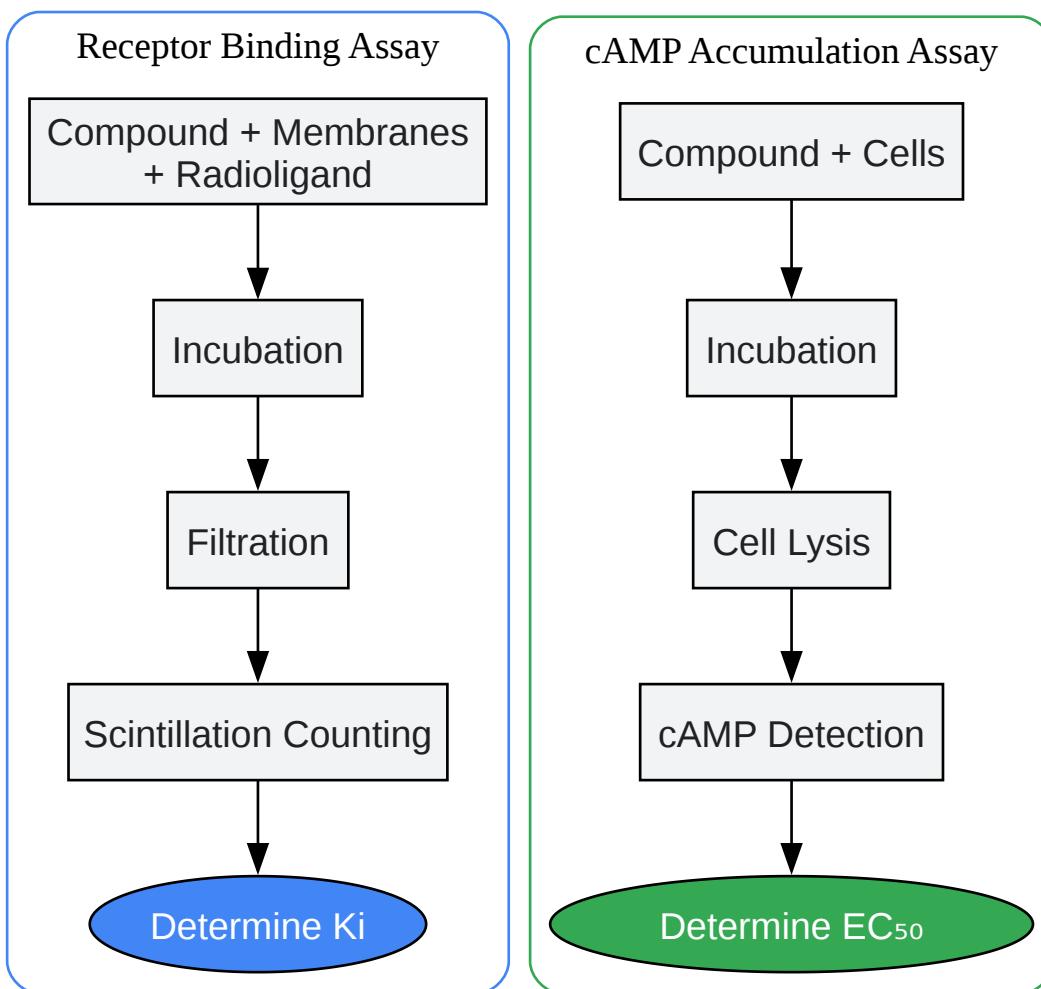
Procedure:

- In a round-bottom flask, dissolve 2-chloroadenosine in a suitable solvent such as ethanol.

- Under an inert atmosphere, add an excess of hydrazine hydrate to the solution. The reaction is typically carried out at an elevated temperature (e.g., reflux) to drive the substitution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).





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- To cite this document: BenchChem. [2-Hydrazino Adenosine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043799#chemical-properties-of-2-hydrazino-adenosine\]](https://www.benchchem.com/product/b043799#chemical-properties-of-2-hydrazino-adenosine)

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